(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
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Overview
Description
(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid: is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a pyrazole ring, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Substitution Reactions:
Addition of the Cyano Group: The cyano group is introduced via nucleophilic addition reactions, often using cyanide salts.
Formation of the Propenoic Acid Moiety: The final step involves the formation of the propenoic acid group through condensation reactions, typically using malonic acid derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Condensation: The propenoic acid moiety can participate in condensation reactions, forming larger conjugated systems.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, nitriles, and other electrophiles/nucleophiles.
Condensation Conditions: Basic or acidic conditions, often using catalysts like piperidine or pyridine.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and extended conjugated systems, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it useful in the development of new materials with tailored properties.
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group and pyrazole ring are particularly important for binding to biological targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid
- (2E)-2-methyl-3-(4-methylphenyl)prop-2-enoic acid
Uniqueness
Compared to similar compounds, (2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to the presence of the cyano group and the specific substitution pattern on the pyrazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-14-7-9-15(10-8-14)19-17(11-16(12-21)20(24)25)13-23(22-19)18-5-3-2-4-6-18/h2-11,13H,1H3,(H,24,25)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAFGBQJVOLJIF-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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